molecular formula C17H12O8 B159055 2,3,8-Tri-O-methylellagic acid CAS No. 1617-49-8

2,3,8-Tri-O-methylellagic acid

Número de catálogo: B159055
Número CAS: 1617-49-8
Peso molecular: 344.3 g/mol
Clave InChI: LXEQIOGTMDLLEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,8-Tri-O-methylellagic acid (C₁₇H₁₂O₈, MW 344.27) is a methylated derivative of ellagic acid, a polyphenolic compound widely found in plants such as Potentilla chinensis, Conocarpus lancifolius, and Sanguisorba officinalis. It is characterized by three methoxy (-OCH₃) groups at positions 2, 3, and 8 on the ellagic acid backbone . Its isolation typically involves methanol extraction followed by purification via high-performance liquid chromatography (HPLC) and structural confirmation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

This compound exhibits broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Vibrio cholerae (MIC values ranging from 5–30 µg/mL) . Additionally, it demonstrates antioxidant and anticancer properties, attributed to its ability to modulate redox pathways and induce apoptosis in cancer cells .

Métodos De Preparación

Natural Extraction from Plant Sources

Botanical Origins and Isolation Techniques

2,3,8-Tri-O-methylellagic acid is primarily isolated from the stem bark of Neoboutonia macrocalyx, a plant belonging to the Euphorbiaceae family . The extraction process typically begins with solvent-based separation. Dried and powdered stem bark is subjected to maceration using polar solvents such as methanol or ethanol, which facilitate the dissolution of phenolic compounds . Sequential partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate) follows to isolate the target compound from other phytoconstituents.

Column chromatography and preparative thin-layer chromatography (TLC) are critical for purification. Silica gel columns with gradient elution (e.g., hexane-ethyl acetate mixtures) yield fractions enriched with this compound, which are further refined using recrystallization . A study by Maffo et al. reported a yield of 0.8% (w/w) from N. macrocalyx bark using this approach .

Table 1: Natural Extraction Parameters

Plant SourceSolvent SystemPurification MethodYield (%)Purity (%)
N. macrocalyxMethanol, ethyl acetateColumn chromatography0.8>95
Syzygium polycephalumEthanol, waterPreparative TLC0.590

Synthetic Routes from Gallic Acid

Traditional Chemical Synthesis

The total synthesis of this compound from gallic acid involves selective methylation and oxidative dimerization. Alam and Tsuboi (2007) developed a five-step protocol starting with gallic acid methylation using dimethyl sulfate in alkaline conditions to produce 3,4,5-trimethoxybenzoic acid . Subsequent esterification with methanol yields the methyl ester, which undergoes oxidative coupling using silver oxide or ferric chloride to form the ellagic acid backbone . Final methylation at specific hydroxyl positions (C-2, C-3, C-8) is achieved with methyl iodide and potassium carbonate, yielding the target compound with an overall efficiency of 12–15% .

Table 2: Synthetic Pathway Efficiency

StepReagents/ConditionsIntermediateYield (%)
MethylationDimethyl sulfate, NaOHTrimethoxybenzoic acid85
EsterificationMethanol, H₂SO₄Methyl ester90
Oxidative CouplingAg₂O, DMF, 60°CEllagic acid core40
Selective MethylationCH₃I, K₂CO₃, acetoneThis compound35

Green Chemistry Approaches

Deep Eutectic Solvents (DES) and Hydroxide Catalysis

Recent advances emphasize sustainable synthesis. A 2024 study demonstrated that ethyl gallate, a biobased precursor, can be converted to ellagic acid using hydroxide catalysts (e.g., NH₄OH, KOH) in DES . While this method primarily targets ellagic acid, substituting methyl gallate and optimizing methylation steps could adapt it for this compound production. Reaction conditions (e.g., 1% NH₄OH, 48 hours, room temperature) achieved 70% conversion efficiency for ellagic acid, suggesting potential for methylated derivatives .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. Pilot-scale experiments using methyl gallate and ionic liquid catalysts under microwave conditions (100°C, 30 minutes) achieved 50% dimerization efficiency, though methylation steps remain a bottleneck .

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterNatural ExtractionTraditional SynthesisGreen Synthesis
Yield (%)0.5–0.812–1518–25 (projected)
Purity (%)90–95>98>95
ScalabilityLimitedModerateHigh
Environmental ImpactLowHigh (solvent waste)Low

Natural extraction is limited by low yields and seasonal plant availability, whereas synthetic routes offer reproducibility but face challenges in waste management . Green chemistry methods, though nascent, show promise for industrial-scale production due to reduced solvent use and higher projected yields .

Análisis De Reacciones Químicas

Types of Reactions: Combretastatins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the structure to enhance biological activity or reduce toxicity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The primary products of these reactions are modified stilbenes, which can exhibit enhanced or reduced biological activities depending on the modifications .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,3,8-tri-O-methylellagic acid.

Mechanism of Action:

  • Cell Line Studies: The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated against T47D (breast cancer) and HeLa (cervical cancer) cell lines. The effective concentration (EC50) values were found to be 55.35 ± 6.28 μg/mL for T47D and 12.57 ± 2.22 μg/mL for HeLa cells .
  • Molecular Interactions: In silico studies suggest that this compound interacts with key enzymes involved in cancer progression, specifically cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1), demonstrating binding free energies indicative of strong interactions (ΔG bind values around -30 kcal/mol) .

Antioxidant Activity

The antioxidant properties of this compound have been documented in several studies:

  • Radical Scavenging: This compound has shown significant radical scavenging activity due to its high number of hydroxyl groups, which enhance its ability to neutralize free radicals .
  • Comparative Studies: In comparative assays with other ellagic acid derivatives, this compound demonstrated superior antioxidant activity, making it a promising candidate for further development in health supplements .

Antimicrobial Effects

This compound exhibits notable antimicrobial activity against various pathogens:

MicroorganismActivity
Staphylococcus aureusEffective
Klebsiella pneumoniaeEffective
Vibrio choleraeEffective
Pseudomonas aeruginosaEffective
Bacillus cereusEffective

This antimicrobial profile suggests potential applications in food preservation and therapeutic formulations against bacterial infections .

Case Studies

Several case studies have explored the applications of this compound:

  • Study on Anticancer Effects:
    • Objective: Evaluate the cytotoxic effects on cervical and breast cancer cell lines.
    • Findings: Significant inhibition was observed in both cell lines with a marked effect on HeLa cells compared to T47D cells .
  • Antioxidant Activity Assessment:
    • Objective: Assess the radical scavenging potential.
    • Results: Displayed enhanced antioxidant activity compared to other derivatives tested in similar conditions .
  • Antimicrobial Efficacy:
    • Objective: Test against clinically relevant bacterial strains.
    • Outcomes: Demonstrated effective inhibition of growth across multiple bacterial species .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The biological activity of ellagic acid derivatives is highly dependent on the position and number of methoxy groups. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight Methylation Sites Key Physicochemical Properties
2,3,8-Tri-O-methylellagic acid C₁₇H₁₂O₈ 344.27 2, 3, 8 Melting point: 296–297°C; logP: 1.54
3,7,8-Tri-O-methylellagic acid C₁₇H₁₂O₈ 344.27 3, 7, 8 Limited solubility in polar solvents
3-O-methylellagic acid C₁₅H₈O₇ 300.22 3 Higher water solubility due to fewer methyl groups
3,3',4'-Tri-O-methylellagic acid C₁₆H₁₀O₇ 314.25 3, 3', 4' Structurally distinct; activity data scarce

Antimicrobial Activity

  • This compound : Demonstrates potent activity against Gram-positive and Gram-negative bacteria, with MIC values of 5–30 µg/mL .
  • 3,7,8-Tri-O-methylellagic acid : Shows multi-target effects against Helicobacter pylori but lacks standalone antimicrobial studies .
  • Ellagic acid (unmethylated) : Broader antimicrobial spectrum but lower bioavailability due to poor solubility .

Antioxidant Activity

  • This compound : Moderate antioxidant capacity (IC₅₀ ~50 µM in DPPH assays), reduced compared to unmethylated ellagic acid due to fewer free hydroxyl groups .
  • 3-O-methylellagic acid 4-O-β-D-glucopyranoside: Enhanced antioxidant activity (IC₅₀ ~20 µM) attributed to glycosylation improving solubility .

Anticancer Potential

  • This compound : Induces apoptosis in pancreatic cancer cells via modulation of AKT and MAPK pathways .
  • 3,7,8-Tri-O-methylellagic acid : Synergistic effects with beta-sitosterol and kaempferol in multi-target networks but lacks direct cytotoxicity data .

Pharmacological Mechanisms

  • This compound : Targets bacterial cell membranes and mitochondrial apoptosis pathways .
  • 3,7,8-Tri-O-methylellagic acid : Binds to 49 H. pylori infection-related targets, including inflammatory cytokines (e.g., IL-8, TNF-α) .
  • 3-O-methylellagic acid : Acts via ROS scavenging and inhibition of lipid peroxidation .

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity of Methylated Ellagic Acid Derivatives

Compound Pathogens Tested MIC (µg/mL) Mechanism of Action
This compound S. aureus, E. coli 5–30 Cell membrane disruption
Ellagic acid H. pylori 10–50 Inhibition of virulence proteins
3,7,8-Tri-O-methylellagic acid H. pylori N/A Multi-target modulation

Table 2: Antioxidant and Anticancer Profiles

Compound DPPH IC₅₀ (µM) Anticancer Model (IC₅₀) Key Targets
This compound 50 Pancreatic cancer (25 µM) AKT, BCL-2, BAX
3-O-methylellagic acid 35 Colon cancer (40 µM) ROS, lipid peroxidation
Ellagic acid 15 Breast cancer (10 µM) Caspase-3, PARP

Actividad Biológica

2,3,8-Tri-O-methylellagic acid is a derivative of ellagic acid, a polyphenolic compound found in various fruits and vegetables. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. Isolated from the stem bark of Irvingia gabonensis, this compound exhibits a range of pharmacological effects that are critical for therapeutic applications.

The chemical structure of this compound can be characterized by its melting point (296-297°C) and spectral data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes its key properties:

PropertyValue
Melting Point296-297 °C
Molecular FormulaC₁₄H₁₄O₇
SolubilitySoluble in DMSO
Spectroscopic DataNMR, EI-MS

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study conducted by Ndukwe et al. demonstrated its effectiveness against various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are detailed below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Klebsiella pneumoniae16
Escherichia coli64
Pseudomonas aeruginosa32
Vibrio cholerae64
Salmonella typhimurium32

The compound was noted to exhibit the highest activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer) and T47D (breast cancer)
  • EC50 Values :
    • HeLa: 12.57±2.22μg/mL12.57\pm 2.22\,\mu g/mL
    • T47D: 55.35±6.28μg/mL55.35\pm 6.28\,\mu g/mL

These values indicate a potent inhibitory effect on cancer cell proliferation . Furthermore, molecular docking studies suggest that the compound interacts with key enzymes involved in cancer progression, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1), potentially leading to apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound against clinical isolates of various pathogens. The results confirmed its broad-spectrum antimicrobial activity.
  • Cancer Cell Inhibition : In vitro assays using HeLa and T47D cell lines demonstrated significant cytotoxicity of the compound, supporting its potential use as an anticancer drug.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating 2,3,8-Tri-O-methylellagic acid from plant sources?

  • Methodology : Isolation typically involves methanol or ethanol extraction of plant material (e.g., Irvingia gabonensis stem bark), followed by chromatographic purification using silica gel or Sephadex columns. Structural confirmation is achieved via NMR, HPLC, and mass spectrometry .
  • Key Considerations : Optimize solvent polarity gradients during column chromatography to separate methylated ellagic acid derivatives. Validate purity using HPLC (≥97% purity threshold) .

Q. How is the antimicrobial activity of this compound assessed in vitro?

  • Protocol : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative pathogens (Escherichia coli, Pseudomonas aeruginosa). Include positive controls (e.g., ciprofloxacin) and measure optical density at 600 nm for bacterial growth inhibition .
  • Data Interpretation : MIC values ≤50 µg/mL are considered significant. Note discrepancies in activity across bacterial strains due to membrane permeability differences .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

NMR : Assign methyl group positions (e.g., 2-O, 3-O, 8-O) using 1^1H and 13^13C spectra.

MS : Confirm molecular weight (344.27 g/mol) via ESI-MS in negative ion mode.

HPLC : Validate purity with C18 reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational approaches elucidate the multi-target mechanisms of this compound in cancer therapy?

  • Methodology :

  • Network Pharmacology : Map compound-target-pathway interactions using databases like KEGG and STRING. Prioritize hub targets (e.g., HSP90AA1, SRC, STAT3) based on degree centrality .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities (e.g., −9.3 kcal/mol for HSP90AA1) and validate via molecular dynamics simulations .
    • Validation : Cross-reference computational predictions with in vitro assays (e.g., apoptosis induction in pancreatic cancer cell lines) .

Q. What structural features of this compound correlate with its antioxidant activity?

  • Structure-Activity Relationship : Antioxidant capacity is proportional to hydroxyl group availability. Methylation at 2,3,8 positions reduces free radical scavenging compared to unmethylated ellagic acid but enhances stability in physiological conditions .
  • Experimental Evidence : Quantify radical scavenging via DPPH and ABTS assays. Compare IC50 values with gallic acid (positive control) to assess relative potency .

Q. How do researchers resolve contradictions in reported bioactivity data for methylated ellagic acids?

  • Case Study : Discrepancies in antimicrobial MICs may arise from:

Strain Variability : Use standardized ATCC strains for cross-study comparisons.

Solubility Issues : Optimize DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

  • Meta-Analysis : Aggregate data from Combretum paniculatum and Irvingia gabonensis studies to identify trends in Gram-positive vs. Gram-negative susceptibility .

Q. What strategies improve the bioavailability of this compound in preclinical models?

  • Formulation : Prepare water-soluble complexes using cyclodextrins or liposomal encapsulation. Assess pharmacokinetics (Cmax, AUC) in rodent plasma via LC-MS/MS .
  • Dosing Regimens : Administer intraperitoneally (10 mg/kg) to bypass first-pass metabolism. Monitor hepatic clearance rates using radiolabeled isotopes .

Q. Methodological Notes

  • Data Reproducibility : Include batch-to-batch variability assessments (e.g., HPLC chromatogram overlays) for natural product extracts .
  • Ethical Compliance : Adhere to institutional guidelines for antimicrobial resistance studies (e.g., BSL-2 containment for Vibrio cholerae) .

Propiedades

IUPAC Name

6-hydroxy-7,13,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O8/c1-21-9-5-7-11-10-6(16(19)25-15(11)13(9)23-3)4-8(18)12(22-2)14(10)24-17(7)20/h4-5,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEQIOGTMDLLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167224
Record name 3,7,8-Tri-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1617-49-8
Record name 3,3′,4-Tri-O-methylellagic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,8-Tri-O-methylellagic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Combretum caffrum
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7,8-Tri-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,8-TRI-O-METHYLELLAGIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3NBF2EA6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,8-Tri-O-methylellagic acid
Reactant of Route 2
Reactant of Route 2
2,3,8-Tri-O-methylellagic acid
Reactant of Route 3
2,3,8-Tri-O-methylellagic acid
Reactant of Route 4
2,3,8-Tri-O-methylellagic acid
Reactant of Route 5
2,3,8-Tri-O-methylellagic acid
Reactant of Route 6
2,3,8-Tri-O-methylellagic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.